molecular formula C18H26O4 B010459 Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester CAS No. 100347-77-1

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester

Cat. No. B010459
M. Wt: 306.4 g/mol
InChI Key: ONSRRKMXWGNSJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester, also known as allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-allyloxybenzoate), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism Of Action

The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) is not well understood. However, it is believed that this compound undergoes hydrolysis in the body to release the active drug. The hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds.

Biochemical And Physiological Effects

Allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and does not cause significant adverse effects in animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) is its ability to improve the solubility and bioavailability of poorly soluble drugs. This compound can also be used as a building block to synthesize novel materials with unique properties. However, one of the limitations of this compound is its relatively high cost compared to other compounds with similar properties.

Future Directions

There are several future directions for research on Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate). One direction is to study the mechanism of action of this compound in more detail. Another direction is to explore its potential applications in drug delivery, polymer chemistry, and material science. Additionally, more research is needed to determine the optimal dosage and administration route for this compound in animal models. Finally, studies on the toxicity and safety of this compound in humans are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) involves the reaction of 4-hydroxybenzoic acid with Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester bromide in the presence of potassium carbonate to form 4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoic acid. This compound is then reacted with 3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxyphenol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate).

Scientific Research Applications

Allyl 2-hydroxyethyl 4-(3,5-dipropyl-4-Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl esteroxybenzoate) has been studied for its potential applications in various fields, including drug delivery, polymer chemistry, and material science. In drug delivery, this compound has been used as a prodrug to improve the solubility and bioavailability of poorly soluble drugs. In polymer chemistry, this compound has been used as a monomer to synthesize functional polymers with specific properties. In material science, this compound has been used as a building block to synthesize novel materials with unique properties.

properties

CAS RN

100347-77-1

Product Name

Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, 2-hydroxyethyl ester

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

2-hydroxyethyl 4-prop-2-enoxy-3,5-dipropylbenzoate

InChI

InChI=1S/C18H26O4/c1-4-7-14-12-16(18(20)22-11-9-19)13-15(8-5-2)17(14)21-10-6-3/h6,12-13,19H,3-5,7-11H2,1-2H3

InChI Key

ONSRRKMXWGNSJK-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OCCO

Canonical SMILES

CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OCCO

Other CAS RN

100347-77-1

synonyms

2-hydroxyethyl 4-prop-2-enoxy-3,5-dipropyl-benzoate

Origin of Product

United States

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